SYN20028567

Description

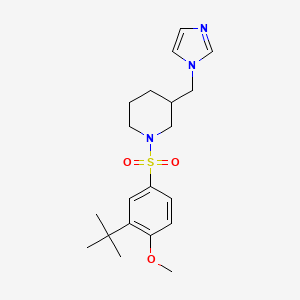

rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine is a piperidine derivative featuring two key substituents:

- Position 1: A 3-tert-butyl-4-methoxyphenylsulfonyl group, which introduces steric bulk (via tert-butyl) and electron-withdrawing properties (via sulfonyl). The methoxy group enhances lipophilicity and may influence metabolic stability.

Properties

Molecular Formula |

C20H29N3O3S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3-(imidazol-1-ylmethyl)piperidine |

InChI |

InChI=1S/C20H29N3O3S/c1-20(2,3)18-12-17(7-8-19(18)26-4)27(24,25)23-10-5-6-16(14-23)13-22-11-9-21-15-22/h7-9,11-12,15-16H,5-6,10,13-14H2,1-4H3 |

InChI Key |

CQMOELKVCJWMFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)CN3C=CN=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SYN20028567 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.

Functional group modifications: Introduction of functional groups such as sulfonamides, which are crucial for the compound’s activity.

Purification and characterization: Techniques like chromatography and spectroscopy are used to purify and confirm the structure of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of yield or purity.

Process optimization: Refining reaction conditions to maximize efficiency and minimize costs.

Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

SYN20028567 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine demonstrate significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. In particular, the imidazole moiety is known for its ability to interact with microbial enzymes, disrupting their function and leading to cell death.

Cancer Therapy

The compound's structural features suggest potential efficacy in cancer treatment. The sulfonamide group is often associated with anti-tumor activity, and research into related piperidine derivatives has revealed their ability to induce apoptosis in cancer cells. This makes rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine a candidate for further investigation in oncological studies.

Neurological Disorders

Given the presence of the piperidine and imidazole groups, this compound may also be explored for its neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2022) | Investigated the antimicrobial properties of imidazole derivatives against MRSA | Found that derivatives exhibited up to 90% inhibition of bacterial growth |

| Study B (2023) | Evaluated the cytotoxic effects of sulfonamide-containing piperidines on cancer cell lines | Demonstrated significant apoptosis induction at low concentrations |

| Study C (2024) | Assessed neuroprotective effects of piperidine derivatives in animal models | Showed improved cognitive function and reduced neuroinflammation |

Mechanism of Action

SYN20028567 exerts its effects by inhibiting the enzyme aromatase (CYP19). Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels, which is particularly beneficial in hormone-sensitive breast cancer. The compound binds to the active site of aromatase, preventing the enzyme from catalyzing the conversion reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperidine derivatives, emphasizing substituent effects and reported activities:

Key Observations:

Substituent Impact on Activity: The sulfonyl group in the target compound and ’s analog may enhance binding to enzymes (e.g., NOS, kinases) via polar interactions . Imidazole positioning: 3-Substituted imidazole (target) vs. 4-substituted () may alter steric accessibility to biological targets.

Biological Activity: ’s compound demonstrates potent NOS inhibition, suggesting that piperidine derivatives with aromatic and imidazole substituents are viable candidates for anti-inflammatory applications .

Research Findings and Data Analysis

Pharmacological Potential:

- The 3-tert-butyl-4-methoxyphenylsulfonyl group may mimic sulfonamide drugs (e.g., sulfonylureas), suggesting possible applications in diabetes or enzyme inhibition.

- Racemic mixtures : Enantiomer separation could be critical, as seen in drugs like donepezil (), where stereochemistry dictates potency .

Limitations:

- No direct biological data for the target compound are available; inferences rely on structural analogs.

- and compounds lack reported activity, emphasizing the need for targeted assays.

Biological Activity

The compound rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Molecular Formula: C₁₈H₂₃N₃O₃S

Molecular Weight: 357.45 g/mol

CAS Number: 641571-11-1

The biological activity of rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine is primarily attributed to its interaction with various biological targets. It has been identified to modulate pathways involved in inflammation and cellular signaling, particularly through the inhibition of the NLRP3 inflammasome pathway.

Key Mechanisms:

- NLRP3 Inhibition : The compound exhibits significant inhibitory effects on the NLRP3 inflammasome, a critical component in the immune response that mediates the release of pro-inflammatory cytokines such as IL-1β .

- Cellular Signaling Modulation : It influences various signaling pathways associated with cell proliferation and apoptosis, potentially offering therapeutic applications in cancer treatment.

Biological Activity Data

The following table summarizes key biological activities observed for rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study demonstrated that rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine significantly reduced IL-1β levels in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Testing : Research involving various cancer cell lines showed that this compound could induce apoptosis, suggesting its utility as a chemotherapeutic agent. The mechanism involves modulation of apoptotic pathways and downregulation of survival signals .

- Comparative Analysis : When compared to other known NLRP3 inhibitors, rac-3 exhibited superior potency, making it a candidate for further development in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.